
7-Quinolinol, 1-ethyl-1,2,3,4-tetrahydro-6-nitroso-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Quinolinol, 1-ethyl-1,2,3,4-tetrahydro-6-nitroso- is an organic compound belonging to the quinoline family. This compound is characterized by the presence of a nitroso group at the 6th position of the quinoline ring, along with an ethyl group at the 1st position and a tetrahydro structure at the 1,2,3,4 positions. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Quinolinol, 1-ethyl-1,2,3,4-tetrahydro-6-nitroso- typically involves the following steps:
Starting Materials: The synthesis begins with 7-hydroxyquinoline and ethylamine.
Reaction with Ethylamine: The 7-hydroxyquinoline is reacted with ethylamine under controlled conditions to introduce the ethyl group at the 1st position.
Reduction: The resulting compound is then subjected to reduction to form the tetrahydro structure at the 1,2,3,4 positions.
Nitrosation: Finally, the compound undergoes nitrosation to introduce the nitroso group at the 6th position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Common industrial methods include:
Batch Processing: Involves the stepwise addition of reagents and careful monitoring of reaction conditions.
Continuous Flow Processing: Utilizes continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
7-Quinolinol, 1-ethyl-1,2,3,4-tetrahydro-6-nitroso- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amino group.
Substitution: The compound can undergo substitution reactions, particularly at the nitroso group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Applications De Recherche Scientifique
7-Quinolinol, 1-ethyl-1,2,3,4-tetrahydro-6-nitroso- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 7-Quinolinol, 1-ethyl-1,2,3,4-tetrahydro-6-nitroso- involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, proteins, and nucleic acids.
Pathways Involved: It can modulate signaling pathways involved in cell growth, apoptosis, and immune response.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Quinolinol, 1-ethyl-1,2,3,4-tetrahydro-6-nitroso-: Unique due to the presence of the nitroso group.
7-Quinolinol, 1-ethyl-1,2,3,4-tetrahydro-: Lacks the nitroso group, resulting in different chemical and biological properties.
7-Quinolinol, 1-methyl-1,2,3,4-tetrahydro-: Contains a methyl group instead of an ethyl group, leading to variations in reactivity and applications.
Uniqueness
The presence of the nitroso group in 7-Quinolinol, 1-ethyl-1,2,3,4-tetrahydro-6-nitroso- imparts unique chemical reactivity and biological activity, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
185213-72-3 |
|---|---|
Formule moléculaire |
C11H14N2O2 |
Poids moléculaire |
206.24 g/mol |
Nom IUPAC |
1-ethyl-6-nitroso-3,4-dihydro-2H-quinolin-7-ol |
InChI |
InChI=1S/C11H14N2O2/c1-2-13-5-3-4-8-6-9(12-15)11(14)7-10(8)13/h6-7,14H,2-5H2,1H3 |
Clé InChI |
OGDYXNAJDNNIEV-UHFFFAOYSA-N |
SMILES canonique |
CCN1CCCC2=CC(=C(C=C21)O)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


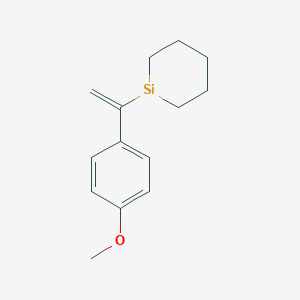

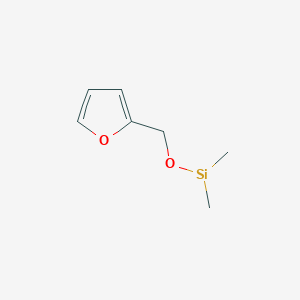
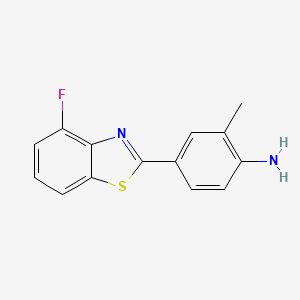
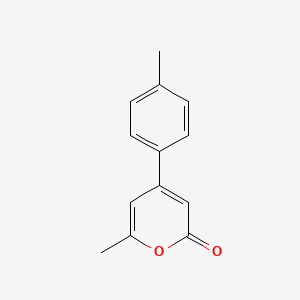
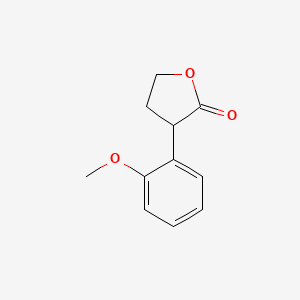
![1-Butanamine, 3-methyl-N-[(2S)-2-methylbutylidene]-](/img/structure/B14248015.png)


![Phosphonic acid, [phenyl[(phenylmethyl)amino]methyl]-, dimethyl ester](/img/structure/B14248042.png)
![2-[Di(prop-2-en-1-yl)amino]-6-phenyl-4H-1,3-oxazin-4-one](/img/structure/B14248050.png)
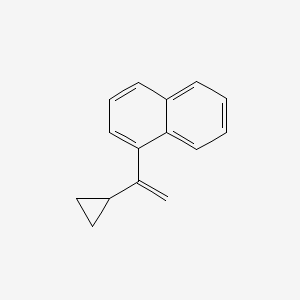
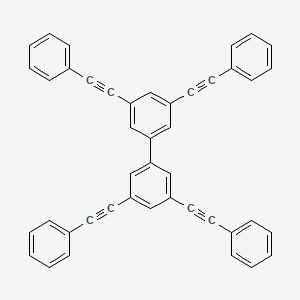
![4,4'-[Sulfinylbis(methylene)]diphenol](/img/structure/B14248061.png)
